

Melting and boiling point of 2-Chloro-4-methoxy-1-nitrobenzene

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Compound of Interest

Compound Name: 2-Chloro-4-methoxy-1-nitrobenzene

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An In-depth Technical Guide to the Physicochemical Properties of **2-Chloro-4-methoxy-1-nitrobenzene**

Abstract: This technical guide provides a comprehensive analysis of the melting and boiling points of **2-Chloro-4-methoxy-1-nitrobenzene** (CAS No. 28987-59-9), a key intermediate in pharmaceutical and chemical synthesis. The document delves into the fundamental principles governing its phase transitions, outlines rigorous experimental protocols for their determination, and discusses the implications of these properties for research and drug development professionals. By synthesizing theoretical knowledge with practical, field-proven methodologies, this guide serves as an essential resource for scientists working with this versatile compound.

Introduction to 2-Chloro-4-methoxy-1-nitrobenzene

2-Chloro-4-methoxy-1-nitrobenzene is a polysubstituted aromatic compound featuring a nitro group, a chlorine atom, and a methoxy group attached to a benzene ring. Its chemical structure, with distinct electron-withdrawing (nitro, chloro) and electron-donating (methoxy) substituents, creates a multifunctional scaffold. This unique electronic arrangement makes it a valuable intermediate for a variety of organic transformations.^[1]

In the field of drug discovery, molecules incorporating nitroarene cores are significant, and understanding the synthesis and properties of precursors like **2-Chloro-4-methoxy-1-nitrobenzene** is crucial.^[2] The compound's reactive sites, particularly the chlorine atom

activated by the para-nitro group, are amenable to nucleophilic aromatic substitution, allowing for the construction of complex molecular architectures for potential pharmacophores.^[1] Its stability and well-defined properties are foundational for its application in developing specialty chemicals and advanced functional materials.^[1]

Core Physicochemical Properties

The physical properties of a compound, such as its melting and boiling points, are critical for its identification, purification, and handling in a laboratory setting. These constants are dictated by the compound's molecular structure and the resulting intermolecular forces.

Property	Value	Source(s)
CAS Number	28987-59-9	[3]
Molecular Formula	C ₇ H ₆ CINO ₃	[3][4][5]
Molecular Weight	187.58 g/mol	[3][6][7]
Appearance	Light yellow solid	[4][5]
Melting Point	76-80 °C	[4][5]
Boiling Point	~248 °C to 302.5 °C at 760 mmHg	[4][5]
Solubility	Good solubility in organic solvents like ethanol, chloroform, and dichloromethane.	[4][5]

Note: It is important to distinguish this compound from its isomer, 2-Chloro-1-methoxy-4-nitrobenzene (CAS No. 4920-79-0), which has different reported physical properties, including a melting point of approximately 94 °C.^{[8][9]}

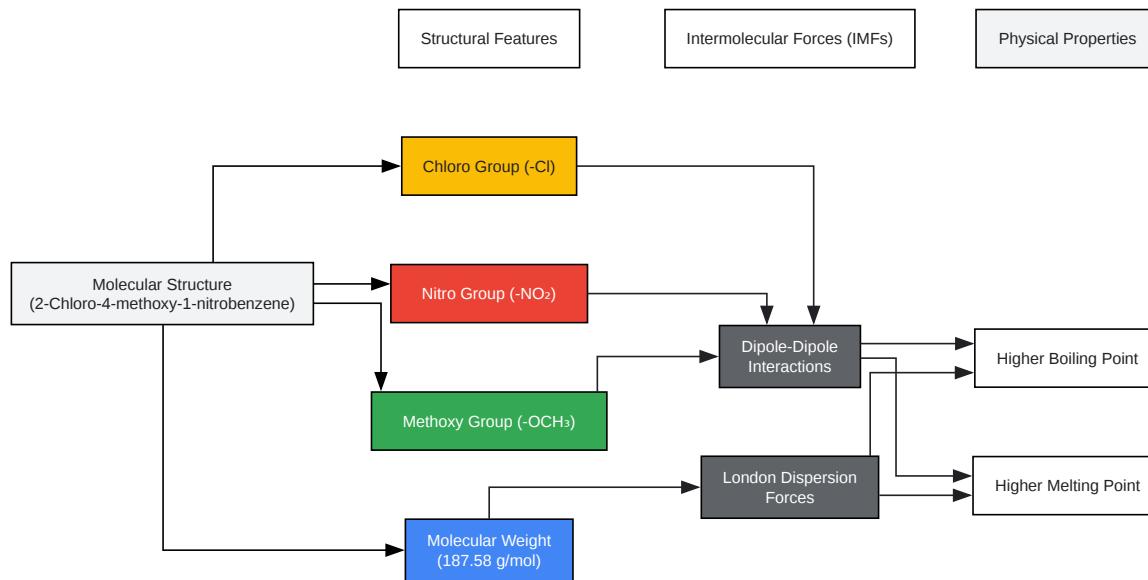
The Science of Phase Transitions

The melting and boiling points are temperatures at which a substance undergoes a phase transition—from solid to liquid and from liquid to gas, respectively. These transitions are

governed by the energy required to overcome the intermolecular forces holding the molecules together in a condensed state.

The structure of **2-Chloro-4-methoxy-1-nitrobenzene** imparts several key features that influence its phase transition temperatures:

- **Polarity:** The strong electron-withdrawing nitro group (-NO₂) and the electronegative chlorine atom create significant dipole moments within the molecule. The methoxy group (-OCH₃) also contributes to the molecule's polarity. These dipoles lead to dipole-dipole interactions, a relatively strong type of intermolecular force that requires more thermal energy to overcome compared to nonpolar molecules of similar size.
- **Molecular Weight:** With a molar mass of 187.58 g/mol, the molecule exhibits significant London dispersion forces, which increase with molecular size and surface area.[\[10\]](#)
- **Purity:** The melting point is a sensitive indicator of purity. A pure crystalline compound typically has a sharp melting point range of 0.5-1.0 °C.[\[11\]](#) Impurities disrupt the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[\[11\]](#)



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Caption: Factors Influencing Phase Transition Temperatures.

Experimental Determination of Phase Transition Temperatures

To ensure both accuracy and trustworthiness, standardized protocols must be employed. The methods described below are self-validating, as the sharpness of the observed melting point provides an immediate indication of sample purity.

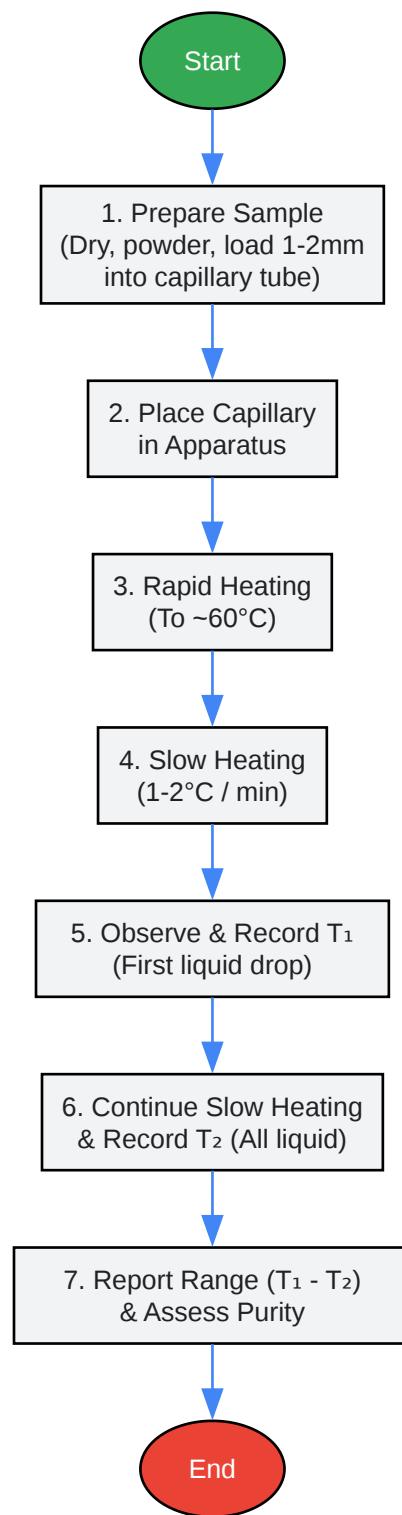
Protocol: Melting Point Determination (Capillary Method)

This method is the most common for determining the melting point of a solid organic compound.[12]

Causality: The principle relies on controlled, slow heating of a finely powdered sample to ensure thermal equilibrium between the sample, the thermometer, and the heating medium.[\[12\]](#) A rapid heating rate will cause the thermometer reading to lag behind the actual sample temperature, yielding an inaccurate, artificially high melting point.

Methodology:

- **Sample Preparation:** Ensure the sample is completely dry and finely powdered. Introduce a small amount (1-2 mm in height) into a capillary tube sealed at one end.[\[10\]](#) Tap the tube gently to pack the sample tightly at the bottom.
- **Apparatus Setup:** Place the capillary tube into the heating block of a melting point apparatus.[\[11\]](#)
- **Rapid Initial Heating:** Quickly heat the block to a temperature approximately 15-20 °C below the expected melting point (76-80 °C).
- **Controlled Heating:** Decrease the heating rate to 1-2 °C per minute to ensure accurate temperature measurement during the phase transition.
- **Observation and Recording:** Observe the sample through the eyepiece. Record the temperature (T_1) at which the first drop of liquid appears. Continue heating and record the temperature (T_2) at which the last solid crystal melts completely.[\[11\]](#)
- **Reporting:** The melting point is reported as the range $T_1 - T_2$. For a pure sample, this range should be narrow (≤ 1 °C). An impure sample will exhibit a depressed and broader melting range (> 2 °C).[\[11\]](#)

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Caption: Standard Workflow for Melting Point Determination.

Protocol: Boiling Point Determination (Simple Distillation)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.^[11] Simple distillation is a reliable method for determining this property for a liquid sample. Since **2-Chloro-4-methoxy-1-nitrobenzene** is a solid at room temperature, it must first be melted.

Causality: This technique works by heating a liquid to create vapor, which is then cooled and condensed back into a liquid. At the boiling point, the temperature of the vapor becomes constant as it is in thermal equilibrium with the boiling liquid. This stable temperature is the boiling point. Atmospheric pressure significantly affects the boiling point; a lower pressure results in a lower boiling point.^[10]

Methodology:

- **Apparatus Setup:** Assemble a simple distillation apparatus using a round-bottom flask, a condenser, a thermometer, and a collection flask.
- **Sample Placement:** Place the solid **2-Chloro-4-methoxy-1-nitrobenzene** and a few boiling chips into the distillation flask.
- **Thermometer Positioning:** Position the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. This ensures the thermometer measures the temperature of the vapor that is distilling.
- **Heating:** Gently heat the flask. The solid will melt, and the liquid will begin to boil.
- **Observation and Recording:** As the vapor condenses on the thermometer bulb, the temperature reading will rise and then stabilize. Record this stable temperature as the boiling point.
- **Pressure Correction:** Record the atmospheric pressure at the time of the experiment. If the pressure is not 760 mmHg, a correction may be necessary for comparison with literature values.

Applications and Synthetic Utility

2-Chloro-4-methoxy-1-nitrobenzene is primarily used as a synthetic intermediate.^[4] Its value lies in the differential reactivity of its substituents, which allows for selective chemical modifications. For example, the chloro group can be displaced by various nucleophiles in SNAr reactions, a process facilitated by the electron-withdrawing nitro group. This reactivity is exploited in medicinal chemistry to build scaffolds for new therapeutic agents.^[1] The presence of chloro and methoxy groups is common in drug molecules, where they can influence factors like binding affinity and metabolic stability.^[13]

Safety and Handling

As a laboratory chemical, **2-Chloro-4-methoxy-1-nitrobenzene** must be handled with appropriate care.

- **Hazards:** The compound is considered a toxic substance and may be harmful if swallowed, inhaled, or absorbed through the skin.^{[4][6]} It can cause skin and serious eye irritation.
- **Personal Protective Equipment (PPE):** Always wear safety glasses, chemical-resistant gloves, and a lab coat when handling this compound.^[4] Work should be conducted in a well-ventilated area or a chemical fume hood.^[6]
- **Storage:** Store in a tightly sealed container in a dry, room-temperature environment.^[5] Keep away from oxidants and combustibles.^[4]
- **First Aid:** In case of skin contact, wash the affected area with soap and plenty of water. For eye contact, rinse thoroughly with water for at least 15 minutes. If inhaled, move to fresh air. In all cases of significant exposure, consult a physician and have the Safety Data Sheet (SDS) available.^[6]

Conclusion

The melting point (76-80 °C) and boiling point (~248-302.5 °C) of **2-Chloro-4-methoxy-1-nitrobenzene** are defining physicochemical properties that are essential for its identification, assessment of purity, and safe handling. The protocols detailed in this guide provide a framework for the accurate and reliable determination of these values, grounded in the fundamental principles of molecular interactions and phase transitions. For researchers and

drug development professionals, a thorough understanding of these characteristics is a prerequisite for leveraging this compound's full potential as a versatile synthetic building block.

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